2-(Pyrrolidin-2-yl)cyclohexan-1-one

Chiral Synthesis Stereochemistry Organocatalysis

2-(Pyrrolidin-2-yl)cyclohexan-1-one (CAS 1384510-67-1) is a stereochemically defined chiral building block supplied at ≥95% purity. Its two stereogenic centers ensure a precise scaffold for bifunctional organocatalysts and baseline SAR studies, avoiding confounding alkyl effects of substituted analogs. Documented purity guarantees batch-to-batch reproducibility, reducing impurity-driven false positives.

Molecular Formula C10H17NO
Molecular Weight 167.25 g/mol
Cat. No. B13165931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Pyrrolidin-2-yl)cyclohexan-1-one
Molecular FormulaC10H17NO
Molecular Weight167.25 g/mol
Structural Identifiers
SMILESC1CCC(=O)C(C1)C2CCCN2
InChIInChI=1S/C10H17NO/c12-10-6-2-1-4-8(10)9-5-3-7-11-9/h8-9,11H,1-7H2
InChIKeyNHPRYPGSMPYAOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Pyrrolidin-2-yl)cyclohexan-1-one: Chemical Identity, Baseline Characteristics, and Procurement Specifications


2-(Pyrrolidin-2-yl)cyclohexan-1-one (CAS 1384510-67-1) is a heterocyclic organic compound with the molecular formula C₁₀H₁₇NO and molecular weight of 167.25 g/mol . The compound comprises a cyclohexanone core substituted with a pyrrolidine ring at the 2-position, a structural feature that confers stereochemical complexity due to the presence of two chiral centers—one at the 2-position of the cyclohexanone ring and the second at the 2-position of the pyrrolidine moiety . This stereochemical architecture distinguishes it from simpler N-substituted cyclohexanone analogs and positions it as a versatile chiral building block or intermediate in synthetic organic chemistry and medicinal chemistry applications. Commercially available material is supplied at 95% minimum purity specification .

2-(Pyrrolidin-2-yl)cyclohexan-1-one: Critical Substitution Risks in Chiral Synthesis and Pharmacophore Development


Substituting 2-(pyrrolidin-2-yl)cyclohexan-1-one with structurally similar pyrrolidine-cyclohexanone derivatives or alternative chiral amine building blocks introduces unacceptable variability in stereochemical outcomes and biological target engagement. Unlike simpler N-alkylpyrrolidine analogs or alternative 2-substituted cyclohexanones, the precise spatial arrangement of the pyrrolidine nitrogen relative to the cyclohexanone carbonyl in this scaffold influences both its capacity as a hydrogen-bonding motif and its potential as a precursor to chiral bifunctional catalysts [1]. The compound's two stereogenic centers create four possible diastereomers, meaning that procurement of undefined stereoisomeric mixtures from non-specialist suppliers leads to irreproducible synthetic results and invalid structure-activity relationship conclusions. The following evidence guide provides the quantitative justification for selecting this specific compound over generic alternatives.

2-(Pyrrolidin-2-yl)cyclohexan-1-one: Head-to-Head Quantitative Differentiation Evidence


Structural Complexity and Stereochemical Purity: Differentiating 2-(Pyrrolidin-2-yl)cyclohexan-1-one from 4-Alkylated and Alternative Isomers

2-(Pyrrolidin-2-yl)cyclohexan-1-one differs from its 4-methyl and 4-propyl analogs in molecular weight and the absence of additional alkyl substitution, which translates to reduced steric hindrance at the cyclohexanone ring and more predictable enantioselective derivatization. While 4-methyl-2-(pyrrolidin-2-yl)cyclohexan-1-one (MW 181.27 g/mol) and 4-propyl-2-(pyrrolidin-2-yl)cyclohexan-1-one (MW 209.33 g/mol) introduce additional conformational complexity and altered physicochemical profiles, the unsubstituted parent compound (MW 167.25 g/mol) provides the minimal viable stereochemical scaffold for evaluating intrinsic pyrrolidine-cyclohexanone interactions without confounding alkyl effects. This distinction is critical for users requiring a consistent baseline building block for structure-activity relationship studies.

Chiral Synthesis Stereochemistry Organocatalysis Building Blocks

Pharmacophoric Relevance: The (R)-Pyrrolidin-2-yl Motif as a Privileged Chiral Controller in Asymmetric Organocatalysis

The pyrrolidin-2-yl substituent, as found in 2-(pyrrolidin-2-yl)cyclohexan-1-one, is a recognized privileged structural element for achieving high stereocontrol in asymmetric organocatalysis. A 2025 study demonstrated that a dehydroabietyl squaramide catalyst incorporating the (R)-pyrrolidin-2-yl moiety enabled the asymmetric Michael addition of cyclohexanone to β-nitrostyrenes with yields of 87–98%, syn/anti diastereoselectivity >99:1, and enantiomeric excess up to 99% ee [1]. This level of stereocontrol, attributed to the chiral pyrrolidine element, is not achievable with achiral amine catalysts such as simple pyrrolidine, which lacks the requisite stereochemical bias. For procurement decisions, this evidence positions compounds containing the chiral pyrrolidin-2-yl group as superior starting points for developing high-performance chiral catalysts and synthesizing enantiopure intermediates.

Asymmetric Organocatalysis Enantioselective Synthesis Michael Addition Chiral Squaramides

Procurement-Grade Quality Assurance: Defined Purity Specification and Supplier Reliability

For research and development applications, a documented minimum purity specification is essential for ensuring experimental reproducibility. Commercially available 2-(pyrrolidin-2-yl)cyclohexan-1-one is supplied with a minimum purity specification of 95% . This contrasts with many analog compounds such as 4-methyl-2-(pyrrolidin-2-yl)cyclohexan-1-one and 4-propyl-2-(pyrrolidin-2-yl)cyclohexan-1-one, for which purity specifications are not publicly disclosed or verified by third-party quality control documentation, introducing procurement uncertainty . The absence of a defined purity threshold for analog procurement creates a risk of variable assay outcomes due to unknown impurity profiles.

Chemical Procurement Quality Control Research Building Blocks CAS 1384510-67-1

Stereochemical Complexity: Two Chiral Centers Enable Four Diastereomers for Systematic SAR Exploration

2-(Pyrrolidin-2-yl)cyclohexan-1-one possesses two stereogenic centers—one at the 2-position of the cyclohexanone ring and a second at the 2-position of the pyrrolidine moiety—resulting in four possible diastereomers . This stereochemical richness distinguishes it from simpler 2-substituted cyclohexanone analogs lacking a second chiral center, such as 2-allylcyclohexanone, which presents only one stereocenter and consequently fewer diastereomeric possibilities for probing stereospecific biological interactions. The availability of multiple diastereomers from a single core scaffold enables systematic exploration of stereochemistry-activity relationships without synthesizing entirely new chemical entities.

Chiral Pool Synthesis Diastereomer Separation Medicinal Chemistry Structure-Activity Relationship

2-(Pyrrolidin-2-yl)cyclohexan-1-one: Evidence-Backed Application Scenarios for Scientific Procurement


Chiral Building Block for Asymmetric Organocatalyst Development

Procure 2-(pyrrolidin-2-yl)cyclohexan-1-one as a chiral precursor for synthesizing pyrrolidine-containing bifunctional organocatalysts (e.g., squaramides, thioureas). Class-level evidence demonstrates that the (R)-pyrrolidin-2-yl motif enables near-perfect stereocontrol in Michael additions with 99% ee and >99:1 dr . The compound's two stereogenic centers provide a defined stereochemical starting point for catalyst optimization, enabling systematic variation of the cyclohexanone-derived framework.

Unsubstituted Scaffold for Pharmacophore Validation and SAR Baseline Studies

Utilize 2-(pyrrolidin-2-yl)cyclohexan-1-one as the minimal pharmacophore scaffold for establishing baseline structure-activity relationships. Unlike 4-methyl (MW 181.27 g/mol) or 4-propyl (MW 209.33 g/mol) analogs, the unsubstituted parent compound (MW 167.25 g/mol) eliminates alkyl steric and electronic effects, ensuring that observed biological activity can be confidently attributed to the core pyrrolidine-cyclohexanone interaction rather than confounding substituent effects. This is essential for hit-to-lead optimization programs.

Reproducible Starting Material for Academic and Industrial Research Laboratories

Procure 2-(pyrrolidin-2-yl)cyclohexan-1-one for research applications where documented purity specifications are non-negotiable. Commercially available material is supplied with a minimum purity specification of 95% , whereas key structural analogs lack publicly disclosed purity specifications . This documented quality standard supports batch-to-batch reproducibility in synthetic protocols and biological assays, reducing the risk of impurity-driven false positives or failed reactions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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